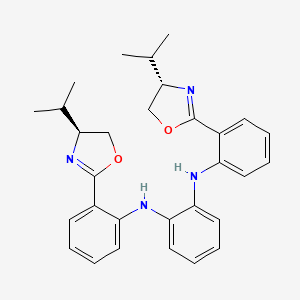
Ethyl 2-chloro-4-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-4-methoxybenzoate is an organic compound with the molecular formula C10H11ClO3. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a chlorine atom, and the fourth position is substituted with a methoxy group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-4-methoxybenzoate can be synthesized through the esterification of 2-chloro-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-methoxybenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Products such as 2-azido-4-methoxybenzoate or 2-thio-4-methoxybenzoate.
Hydrolysis: 2-chloro-4-methoxybenzoic acid.
Reduction: 2-chloro-4-methoxybenzyl alcohol.
科学的研究の応用
Ethyl 2-chloro-4-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of ethyl 2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards the target molecules.
類似化合物との比較
Similar Compounds
Ethyl 4-methoxybenzoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Methyl 2-chloro-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-chloro-4-methoxybenzoic acid: The carboxylic acid form of the compound.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy substituents, which confer distinct chemical reactivity and biological activity. Its ester group makes it more lipophilic, enhancing its ability to penetrate biological membranes and interact with intracellular targets.
特性
分子式 |
C10H11ClO3 |
|---|---|
分子量 |
214.64 g/mol |
IUPAC名 |
ethyl 2-chloro-4-methoxybenzoate |
InChI |
InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 |
InChIキー |
OUKIIAYUDJOUBW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)





![1,1a,2,7b-Tetrahydrocyclopropa[c]chromene-1-carboxylic acid](/img/structure/B14777984.png)

![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)

![3-[4-(Ethylamino)pyrimidin-2-yl]oxypiperidine-1-carboxylic acid](/img/structure/B14778002.png)


![Benzyl 3-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B14778028.png)
